

A Technical Guide to Acetone Phenylhydrazone: Commercial Availability, Synthesis, and Applications

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Compound of Interest

Compound Name: Acetone phenylhydrazone

Cat. No.: B1666501

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **acetone phenylhydrazone** (CAS No: 103-02-6), a versatile chemical intermediate. The document details its commercial availability from various suppliers, presents a comprehensive synthesis protocol, and illustrates key chemical and procedural workflows. This guide is intended to serve as a practical resource for professionals in research and development who utilize hydrazones in synthetic chemistry and drug discovery.

Commercial Availability and Suppliers

Acetone phenylhydrazone is readily available from a range of chemical suppliers, catering to different scales of research and manufacturing needs. Purity levels are typically high, often exceeding 98%. While some suppliers maintain stock for immediate delivery, others offer the compound on a custom synthesis basis, which may involve longer lead times. Pricing and available quantities vary significantly between suppliers. A summary of commercial sources is provided below.

Table 1: Commercial Suppliers of **Acetone Phenylhydrazone**

Supplier	CAS Number	Purity	Available Quantities	Stock Status / Lead Time
Simson Pharma Limited	5877-04-3	High Quality (CoA Provided)	Inquiry-based	Contact for details
Anax Laboratories	103-02-6	98.00%	Inquiry-based	Contact for details
AK Scientific, Inc.	103-02-6	> 98%	50g	Approx. 1 Week
MedKoo Biosciences	103-02-6	> 98%	Min. 1g (Custom Synthesis)	2 to 4 months
EvitaChem	103-02-6	N/A	Inquiry-based	Contact for details
ChemicalBook	103-02-6	99.0%	Inquiry-based (Listed Price ~\$1.00/KG - may be indicative)	Contact for details
LookChem	103-02-6	97%	Inquiry-based	Contact for details

Note: The information in this table is based on publicly available data and is subject to change. Researchers should contact suppliers directly for current pricing, availability, and detailed specifications.

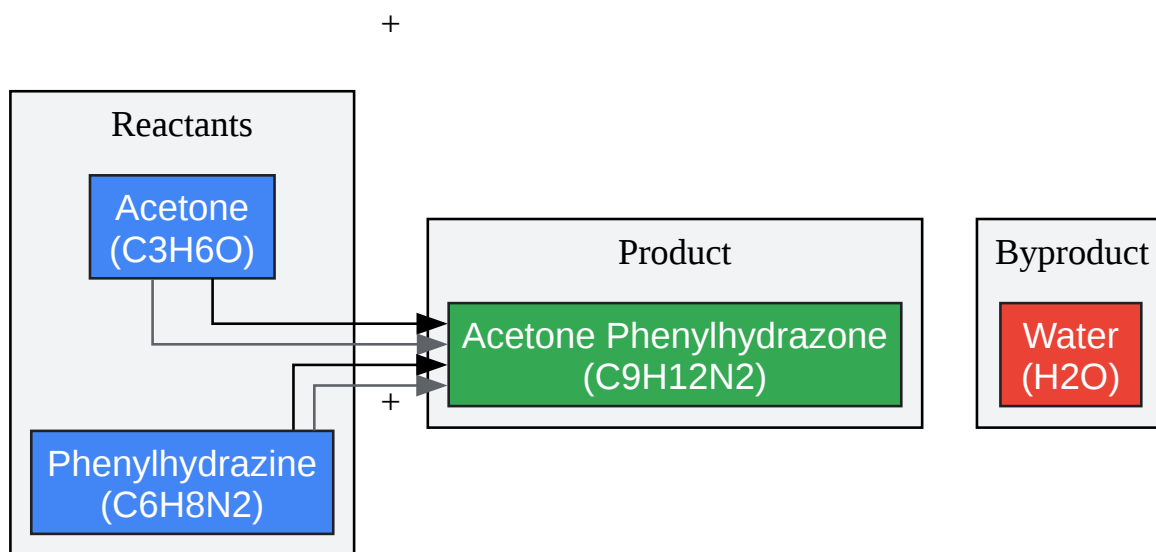
Synthesis of Acetone Phenylhydrazone

Acetone phenylhydrazone is synthesized via a condensation reaction between phenylhydrazine and acetone, typically under acidic conditions.^[1] This reaction is a classic example of hydrazone formation from a ketone.

Chemical Reaction Scheme

The overall reaction involves the nucleophilic attack of the nitrogen atom from phenylhydrazine on the carbonyl carbon of acetone, followed by the elimination of a water molecule to form the

C=N double bond characteristic of a hydrazone.



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Caption: Chemical reaction for the synthesis of **acetone phenylhydrazone**.

Detailed Experimental Protocol

The following protocol is adapted from established chemical preparation methods and provides a reliable procedure for the laboratory-scale synthesis of **acetone phenylhydrazone**.^[2]

Materials and Reagents:

- Phenylhydrazine (10.8 g)
- Glacial Acetic Acid (10 ml)
- Deionized Water (10 ml)
- Acetone (5.8 g)
- Diethyl Ether
- Anhydrous Potassium Carbonate

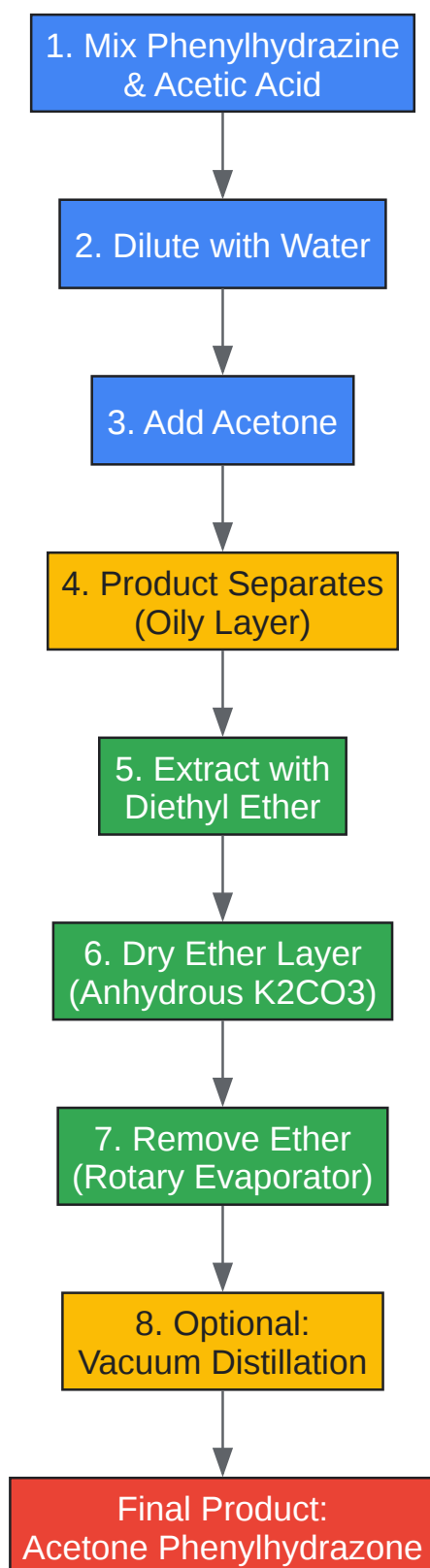
Procedure:

- **Reaction Setup:** In a suitable reaction vessel, mix 10.8 g of phenylhydrazine with 10 ml of glacial acetic acid.
- **Dilution:** Carefully dilute the solution with 10 ml of water.
- **Addition of Acetone:** Add 5.8 g of acetone to the mixture. An oily product, **acetone phenylhydrazone**, will begin to separate.
- **Extraction:** Transfer the reaction mixture to a separatory funnel and extract the product with diethyl ether.
- **Separation and Drying:** Separate the ether layer containing the product. Dry the ethereal solution over anhydrous potassium carbonate to remove residual water.
- **Solvent Removal:** Remove the diethyl ether under reduced pressure using a rotary evaporator.
- **Purification (Optional):** For higher purity, the resulting oil can be distilled under reduced pressure. The fraction boiling at approximately 165°C at 91 mmHg should be collected.^[2]
- **Final Drying:** Place the purified product in a vacuum desiccator over sulfuric acid for a short period to remove any final traces of solvent or moisture.

This procedure should yield a nearly theoretical amount of colorless to light-yellow oily product.^{[2][3]}

Experimental Workflow Diagram

The synthesis process can be visualized as a sequential workflow, from the initial mixing of reagents to the final purification of the product.



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Caption: Step-by-step workflow for the synthesis of **acetone phenylhydrazone**.

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References

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